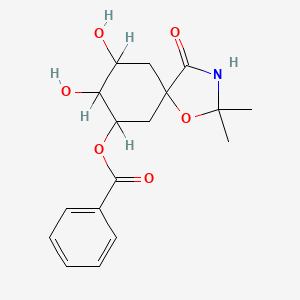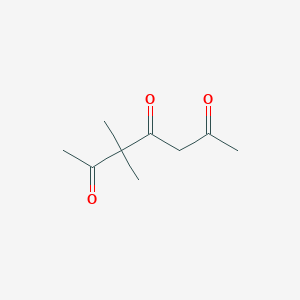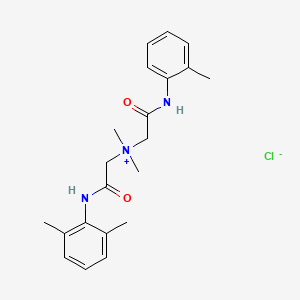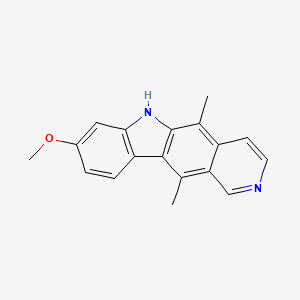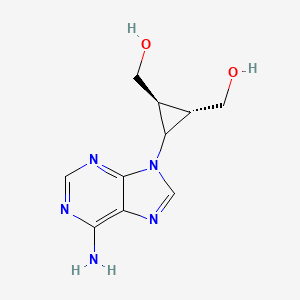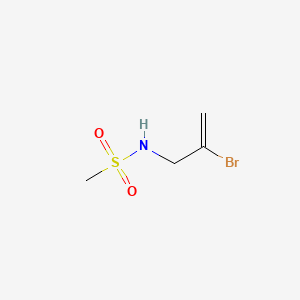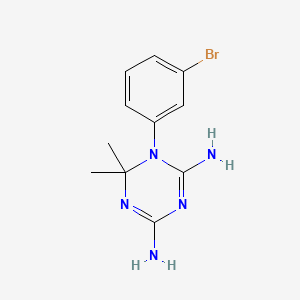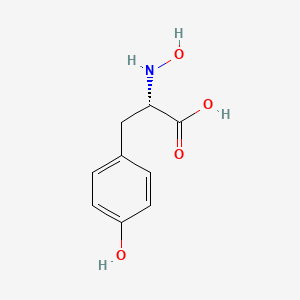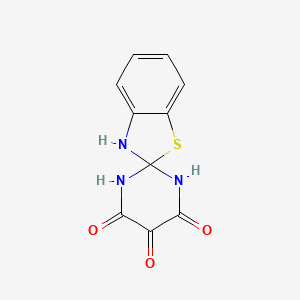
Spiro(benzothiazole-2(3H),2'(1'H)-pyrimidine)-4',5',6'(3'H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro(benzothiazole-2(3H),2’(1’H)-pyrimidine)-4’,5’,6’(3’H)-trione is a complex heterocyclic compound that features a spiro linkage between a benzothiazole and a pyrimidine ring. This unique structure imparts significant biological and chemical properties, making it a subject of interest in various fields of research, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(benzothiazole-2(3H),2’(1’H)-pyrimidine)-4’,5’,6’(3’H)-trione typically involves the reaction of 2-aminobenzothiazole with a suitable pyrimidine derivative under controlled conditions. One common method includes the use of acyl chlorides and triethylamine as a binding agent in a solvent such as dioxane. The reaction mixture is usually refluxed for several hours, and the progress is monitored using thin-layer chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro(benzothiazole-2(3H),2’(1’H)-pyrimidine)-4’,5’,6’(3’H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated derivatives and nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties.
Applications De Recherche Scientifique
Spiro(benzothiazole-2(3H),2’(1’H)-pyrimidine)-4’,5’,6’(3’H)-trione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of Spiro(benzothiazole-2(3H),2’(1’H)-pyrimidine)-4’,5’,6’(3’H)-trione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiroindolinones: These compounds share a spiro linkage but differ in the heterocyclic rings involved.
Benzothiazole Derivatives: Compounds with similar benzothiazole structures but different substituents.
Pyrimidine Derivatives: Compounds with pyrimidine rings but lacking the spiro linkage.
Uniqueness
Spiro(benzothiazole-2(3H),2’(1’H)-pyrimidine)-4’,5’,6’(3’H)-trione is unique due to its spiro linkage, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
6270-35-5 |
|---|---|
Formule moléculaire |
C10H7N3O3S |
Poids moléculaire |
249.25 g/mol |
Nom IUPAC |
spiro[1,3-diazinane-2,2'-3H-1,3-benzothiazole]-4,5,6-trione |
InChI |
InChI=1S/C10H7N3O3S/c14-7-8(15)12-10(13-9(7)16)11-5-3-1-2-4-6(5)17-10/h1-4,11H,(H,12,15)(H,13,16) |
Clé InChI |
CGJVHUCSRFVPHE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC3(S2)NC(=O)C(=O)C(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


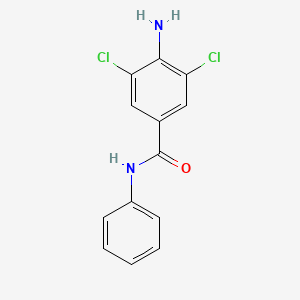

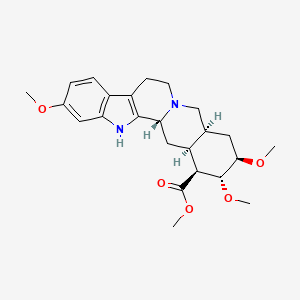
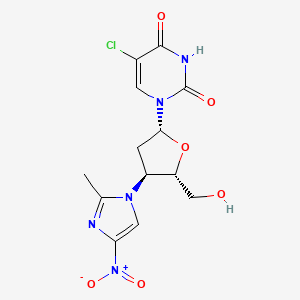
![N-[5-(Phenylimino)-1,3-pentadien-1-yl]aniline](/img/structure/B15196157.png)
